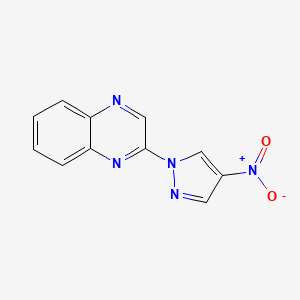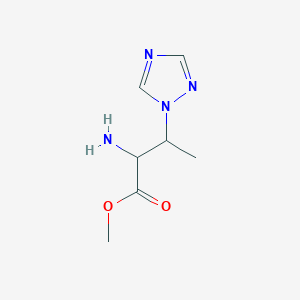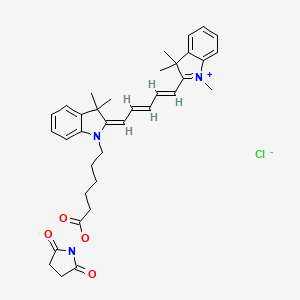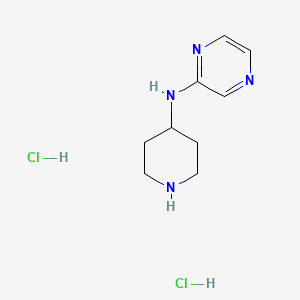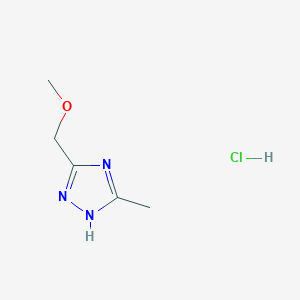
5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride
Descripción general
Descripción
The compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . The methoxymethyl and methyl groups attached to the triazole ring suggest that it could have properties similar to other alkylated triazoles.
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazoles are often synthesized using the Huisgen cycloaddition or azide-alkyne Huisgen cycloaddition . These methods might be adapted for the synthesis of “5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride”.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, triazoles are stable compounds that are resistant to oxidation and reduction . They are also generally soluble in common organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride derivatives have been synthesized and shown to possess antimicrobial activities. Some of these compounds displayed good to moderate activities against various microorganisms, indicating their potential in antimicrobial research (Bektaş et al., 2007).
Role in Organic Synthesis
This compound has been used in the synthesis of various organic compounds, including 1,2,4-triazole derivatives. Its reactivity and versatility in organic synthesis have been explored in different studies, demonstrating its role in the development of new molecules with potential biological activities (Iddon & Nicholas, 1996).
Antibacterial Properties
The compound has shown potential in the synthesis of derivatives with antibacterial properties. The research on these derivatives includes their synthesis and investigation of their antibacterial efficacy, adding to the compound's significance in medicinal chemistry (Ирадян et al., 2014).
Use in Heterocyclic Chemistry
This compound plays a role in the field of heterocyclic chemistry. It is used in the synthesis and functionalization of various heterocyclic compounds, contributing to the development of new chemical entities with diverse applications (Holzer & Ruso, 1992).
Applications in Cancer Research
Derivatives of this compound have been studied for their anti-cancer properties. Through molecular docking studies, certain derivatives have shown potential as inhibitors in cancer research, highlighting the compound's relevance in the development of new anticancer agents (Karayel, 2021).
Direcciones Futuras
The future directions for this compound would depend on its potential applications. Triazoles are a focus of research in various fields, including medicinal chemistry, materials science, and synthetic chemistry . Therefore, “5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride” could potentially have interesting applications in these areas.
Mecanismo De Acción
Target of Action
It is structurally similar to 5-meo-mipt and 5-Methoxytryptamine , which are known to bind most strongly to 5-HT1A receptors . These receptors play a crucial role in the modulation of mood and cognition.
Mode of Action
Based on its structural similarity to 5-meo-mipt and 5-Methoxytryptamine , it can be inferred that it might interact with its targets primarily through 5-HT2A receptor agonism . Additional mechanisms of action such as inhibition of monoamine oxidase (MAO) may also be involved .
Biochemical Pathways
Based on its structural similarity to 5-meo-mipt and 5-Methoxytryptamine , it can be inferred that it might affect serotonin-related pathways, leading to downstream effects on mood and cognition.
Pharmacokinetics
Based on its structural similarity to 5-meo-mipt and 5-Methoxytryptamine , it can be inferred that it might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These properties impact the bioavailability of the compound, determining how much of the drug reaches its site of action.
Result of Action
Based on its structural similarity to 5-meo-mipt , it can be inferred that it might produce hallucinogenic and entheogenic effects . These effects are likely the result of its interaction with serotonin receptors.
Propiedades
IUPAC Name |
3-(methoxymethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c1-4-6-5(3-9-2)8-7-4;/h3H2,1-2H3,(H,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXRSEPXDKJNLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)COC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Methoxyphenyl)methyl]azetidin-2-one](/img/structure/B1433029.png)
![Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride](/img/structure/B1433031.png)
![[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1433033.png)
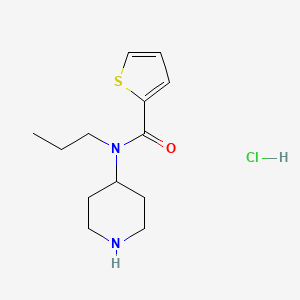
![1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine](/img/structure/B1433036.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-ol](/img/structure/B1433037.png)
